1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a thienopyrimidine core, which are linked through a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs. It has been shown to be more selective to ENT2 than to ENT1 . The compound interacts with its targets, leading to a reduction in the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The compound affects the nucleoside transport pathway. By inhibiting ENTs, it disrupts the normal function of these transporters, which are responsible for the uptake of nucleosides into cells. This can have downstream effects on nucleotide synthesis and adenosine regulation .
Pharmacokinetics
It is known that piperazine, a structural motif found in the compound, can positively modulate the pharmacokinetic properties of a drug substance .
Action Environment
The structure-activity relationship study of the compound and its analogues suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a similar nucleophilic substitution reaction.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring, which can be achieved through a cyclization reaction using appropriate diamine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide with a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
- 1-(2-bromophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
- 1-(2-fluorophenyl)-4-[5-(4-hydroxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
Uniqueness
The uniqueness of 1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine lies in its specific combination of functional groups and its structural configuration. The presence of the fluorophenyl and methoxyphenyl groups, along with the thienopyrimidine core, imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-29-17-8-6-16(7-9-17)18-14-30-23-21(18)22(25-15-26-23)28-12-10-27(11-13-28)20-5-3-2-4-19(20)24/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETINGCIUKMAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.